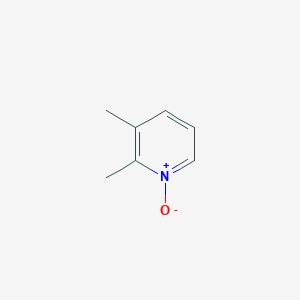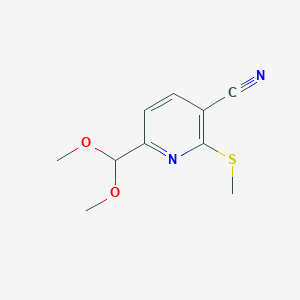![molecular formula C9H7FN2 B070600 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene CAS No. 182743-91-5](/img/structure/B70600.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[420]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is a unique compound characterized by its bicyclic structure fused with a diazirine ring and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a series of cyclization reactions starting from benzocyclobutene derivatives.
Introduction of the diazirine ring: The diazirine ring is introduced through a reaction involving the corresponding diazo compound and a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and enzyme active sites.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene intermediate, which can then interact with nearby molecules. This property makes it useful in photoaffinity labeling and studying molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene is unique due to the presence of the diazirine ring and the fluorine atom, which confer distinct photoreactive properties and chemical reactivity. These features make it particularly valuable in applications requiring precise molecular interactions and labeling.
Propiedades
Número CAS |
182743-91-5 |
|---|---|
Fórmula molecular |
C9H7FN2 |
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
InChI |
InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
Clave InChI |
PHXKSRVHISUOMR-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
SMILES canónico |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Sinónimos |
3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


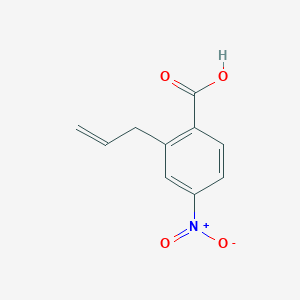


![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
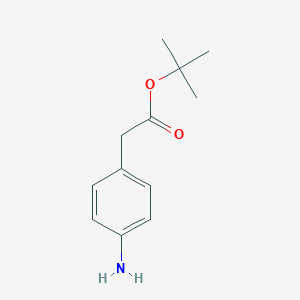
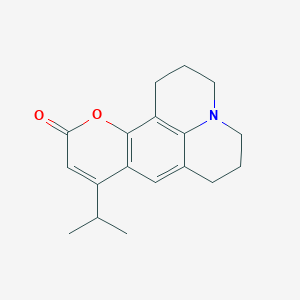
![[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-](/img/structure/B70536.png)
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

